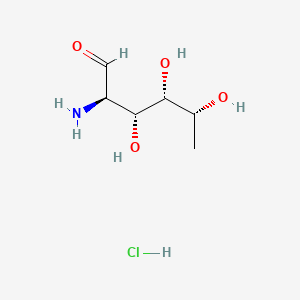
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is an organic compound belonging to the class of aminosaccharides It is characterized by its multiple hydroxyl groups and an amino group attached to a hexanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride typically involves multiple steps, including selective hydroxylation, catalytic hydrogenation, and protection-deprotection strategies. One common method involves the use of diastereoselective hydroxylation to introduce the hydroxyl groups at specific positions on the hexanal backbone. Catalytic hydrogenation is then employed to reduce any double bonds present in the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound shares a similar hydroxylation pattern but differs in its piperidinyl and glucopyranoside moieties.
Adenosine: A nucleoside with a similar hexose backbone but differing in its purine base and functional groups.
Uniqueness
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C6H14ClNO4 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c1-3(9)5(10)6(11)4(7)2-8;/h2-6,9-11H,7H2,1H3;1H/t3-,4+,5-,6-;/m1./s1 |
Clé InChI |
LWVGGTMXWGYNTE-VFQQELCFSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
SMILES canonique |
CC(C(C(C(C=O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



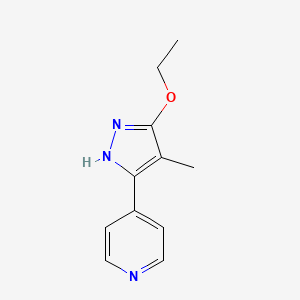


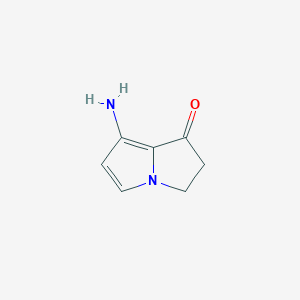
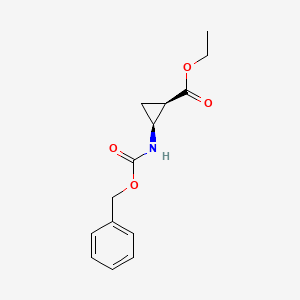
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)

![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
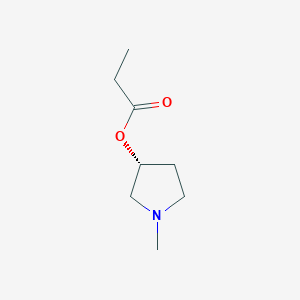
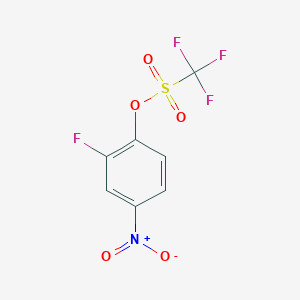
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
